molecular formula C20H22N6O4S B1199118 N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide

N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide

Cat. No. B1199118
M. Wt: 442.5 g/mol
InChI Key: MXXDERMISKKKKI-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide is a member of tetrazoles.

Scientific Research Applications

Anodic Methoxylation of Piperidine Derivatives

N-acyl and N-sulfonyl groups, including the sulfonyl group in the compound of interest, affect the anodic methoxylation of piperidine derivatives. This process has been studied using various anodes and electrolytes, revealing insights into the formation of α-monomethoxy and α,α'-dimethoxy derivatives (Golub & Becker, 2015).

Synthesis for Medical Imaging

Methoxy and fluorine-substituted analogs of N-(piperidinyl) compounds, similar to the compound of interest, have been synthesized for developing tracers in medical imaging. These compounds showed potential for inhibiting the binding of CB1 antagonists, indicating their usefulness in positron emission tomography (PET) ligands for imaging studies (Tobiishi et al., 2007).

Crystal Structure and Computational Analysis

Compounds related to N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide, specifically those with methoxy-phenyl and piperazine derivatives, have been synthesized and analyzed. The studies include crystal structure analysis and density functional theory (DFT) calculations, providing insights into the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Synthesis for Pharmacological Studies

Similar compounds have been synthesized for pharmacological studies, especially focusing on serotonin receptor agonists. These studies have implications for gastrointestinal motility and potential treatments for conditions involving serotonin receptors (Sonda et al., 2004).

Antimicrobial and Anticancer Activities

Some derivatives of this compound have been evaluated for their antimicrobial and anticancer activities. These studies are significant in the development of new therapeutic agents with specific bioactivities (Patel & Agravat, 2009); (Muškinja et al., 2019).

properties

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-[4-(tetrazol-1-yl)phenyl]sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22N6O4S/c1-30-18-6-2-5-16(12-18)22-20(27)15-4-3-11-25(13-15)31(28,29)19-9-7-17(8-10-19)26-14-21-23-24-26/h2,5-10,12,14-15H,3-4,11,13H2,1H3,(H,22,27)

InChI Key

MXXDERMISKKKKI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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